![molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2](/img/structure/B112972.png)

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

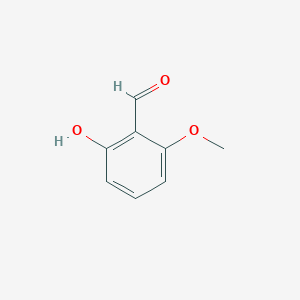

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C15H13N3S . Its molecular weight is 267.35 . It is also known by the synonym 5-(diphenylmethyl)-1,3,4-thiadiazol-2-amine .

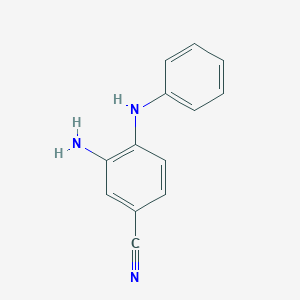

Molecular Structure Analysis

The molecular structure of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is represented by the SMILES notation: C1=CC=C (C=C1)C (C2=CC=CC=C2)C3=NN=C (S3)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine has a molecular weight of 268.36 . The country of origin is CN .Scientific Research Applications

Antimicrobial Agent

One of the most significant applications of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is its use as an antimicrobial agent . A series of 1,3,4-thiadiazole derivatives, including 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine, were tested against E. coli, B. mycoides, and C. albicans. Some of these compounds showed potent antimicrobial activity .

Proteomics Research

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .

Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazoles, have wide chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . Therefore, 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine could potentially be used in the synthesis of these types of compounds .

Biological Properties

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazoles, have wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities . Therefore, 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine could potentially have these biological properties .

Pharmaceutical Applications

Due to its wide biological properties, 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine has potential pharmaceutical applications . It could be used in the development of new drugs for treating various diseases .

Industrial Applications

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazoles, have various industrial applications . Therefore, 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine could potentially be used in various industries .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is considered an attractive target for cancer therapy .

Mode of Action

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine interacts with STAT3 by binding to its SH2 domain . This binding inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and the transcription of downstream genes .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .

Pharmacokinetics

The compound’s molecular weight (26735) suggests that it may have good bioavailability

Result of Action

By inhibiting STAT3, 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine can reduce the proliferation of cancer cells and induce cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for cancers with overactive STAT3 signaling .

properties

IUPAC Name |

5-benzhydryl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBPSQWMIZENQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)